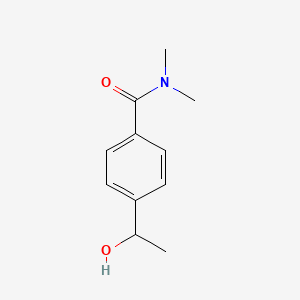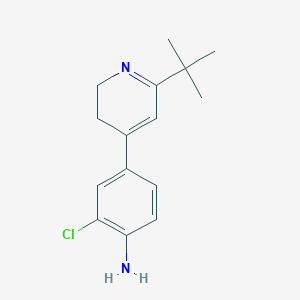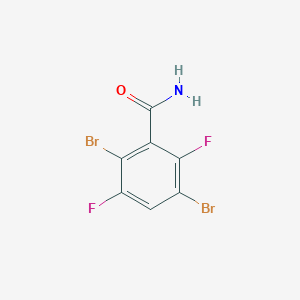
2,5-Dibromo-3,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3,6-difluorobenzamide is an organic compound with the molecular formula C7H3Br2F2NO. It is a derivative of benzamide, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,6-difluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method is the dibromination of 3,6-difluorobenzamide using bromine or brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under mild reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Brominating Agents: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), bromine.
Fluorinating Agents: Selectfluor, tetrafluoroborate salts.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and polyhalogenated derivatives, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
2,5-Dibromo-3,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorobenzamide: A related compound with similar fluorine substitution but lacking bromine atoms.
2,5-Dibromo-3-methyl-6-isopropylbenzoquinone: Another dibrominated compound with different functional groups.
Uniqueness
2,5-Dibromo-3,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where other similar compounds may not be suitable.
Propriétés
Formule moléculaire |
C7H3Br2F2NO |
|---|---|
Poids moléculaire |
314.91 g/mol |
Nom IUPAC |
2,5-dibromo-3,6-difluorobenzamide |
InChI |
InChI=1S/C7H3Br2F2NO/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1H,(H2,12,13) |
Clé InChI |
TXRAOGJHPDZVFL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)C(=O)N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(7-Bicyclo[4.1.0]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13090775.png)
![5-Azaspiro[2.6]nonane](/img/structure/B13090776.png)
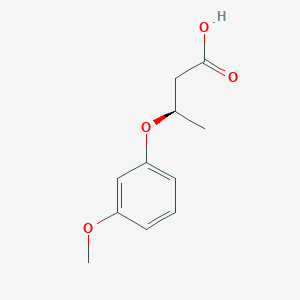

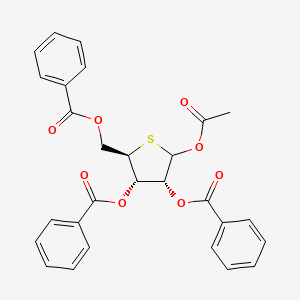
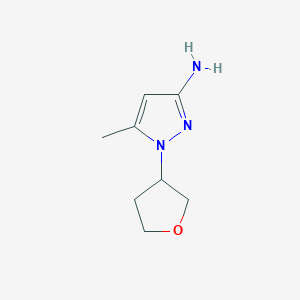

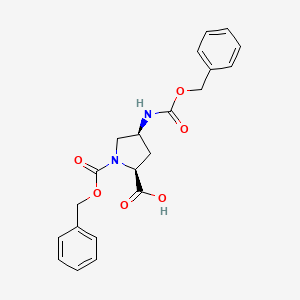
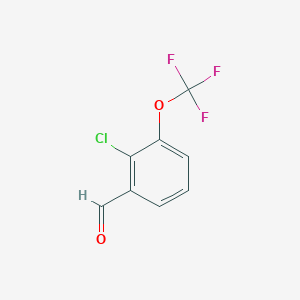

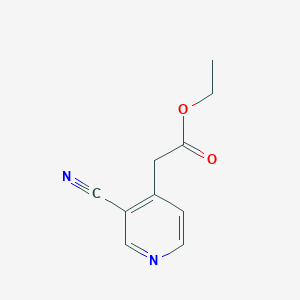
![4-Chloro-2-[2-phenylvinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B13090845.png)
